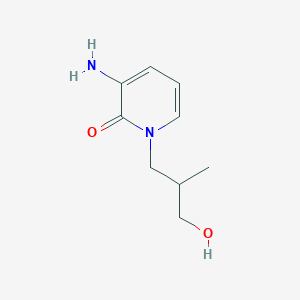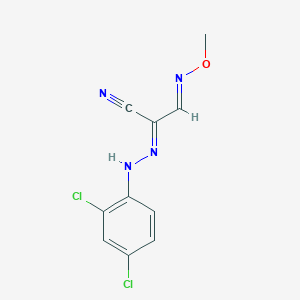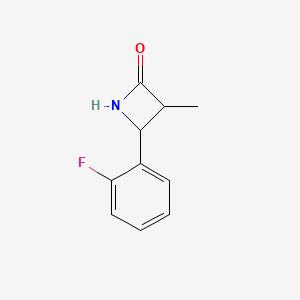
4-(2-Fluorophenyl)-3-methylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-3-methylazetidin-2-one is an organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a fluorophenyl group attached to the azetidinone ring, making it a fluorinated derivative. Fluorinated compounds are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-fluorobenzylamine with a suitable β-lactam precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2-Fluorophenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学研究应用
4-(2-Fluorophenyl)-3-methylazetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its fluorinated structure, it is investigated for its potential as a drug candidate with improved pharmacokinetic properties.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 4-(2-Fluorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-yl derivatives: These compounds share the fluorophenyl group and are studied for their biological activities.
Pyridazinone derivatives: These compounds have a similar azetidinone ring structure and exhibit a wide range of pharmacological activities.
Uniqueness
4-(2-Fluorophenyl)-3-methylazetidin-2-one is unique due to its specific combination of a fluorophenyl group and an azetidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC 名称 |
4-(2-fluorophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10FNO/c1-6-9(12-10(6)13)7-4-2-3-5-8(7)11/h2-6,9H,1H3,(H,12,13) |
InChI 键 |
SIRIXBFFITUEDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NC1=O)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



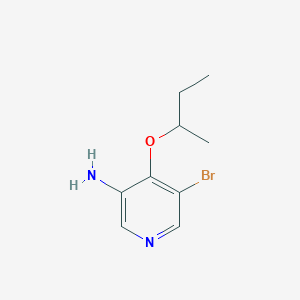
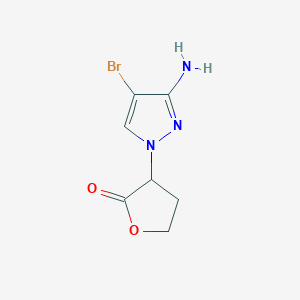
![2-[2-(Aminomethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B13070409.png)
![Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylicacid](/img/structure/B13070411.png)
![2-Ethyl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13070421.png)

![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
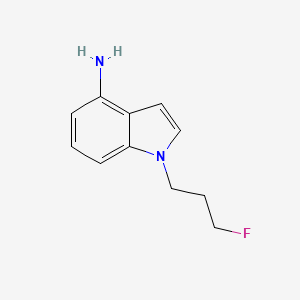
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)

